2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide -

2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide

Catalog Number: EVT-4181684
CAS Number:
Molecular Formula: C22H22F3N3O4S
Molecular Weight: 481.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Z)-N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Derivatives

Compound Description: These are a series of fourteen compounds (6a–o) synthesized through Knoevenagel condensation of N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide with various aldehydes. They displayed mild to moderate cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. []

Relevance: These compounds share the thiazolidinone and acetamide core structure with the target compound, 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetamide. They also feature an aryl substituent, similar to the 3,4-dimethoxyphenyl group in the target compound, albeit at a different position. []

Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Compound Description: This compound (3) was synthesized via a three-component reaction involving ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and monochloroacetic acid. []

Relevance: Although structurally distinct from the target compound 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetamide, this compound exemplifies the use of thioxo-tetrahydropyrimidine derivatives as building blocks for the synthesis of heterocyclic compounds, a common strategy also seen in the synthesis of the target compound. []

5-[7-Aryl-6-phenyl-5-thioxo-6,7-dihydro-5H-[1,3,4]oxadiazolo[3,2-a][1,3,5]triazin-2-yl]-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one Derivatives

Compound Description: This series of compounds (5a-j) were synthesized via a multi-step process involving Biginelli reaction, Schiff base formation, and azetidinone ring closure. The compounds were evaluated for their antioxidant activity. []

Relevance: These compounds highlight the use of pyrimidine scaffolds, similar to the imidazolidine ring in the target compound 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetamide, in the development of biologically active molecules. The presence of the thioxo group and the aryl substituents further emphasizes the structural similarities between these compounds and the target. []

Compound Description: These two compounds were identified as potent and selective muscarinic acetylcholine receptor M3 (mAChRs M3) inhibitors through computational studies. They showed high efficacy in inhibiting signal conduction through mAChR3 compared to ipratropium bromide, without significantly affecting mAChR2, nicotinic cholinergic, and adrenergic receptors. []

Relevance: The hexahydropyrimidine core in both THPT-1 and THPO-4 closely resembles the imidazolidine ring in the target compound, 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetamide. Moreover, both compounds possess a 3,4-dimethoxyphenyl substituent, identical to the target compound, and a trifluoromethyl group, highlighting the shared structural features and potential for similar biological activities. []

NBI-74330 [(R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide]

Compound Description: NBI-74330 is a high-affinity CXCR3 antagonist that exhibits potent inhibition of CXCR3 ligands like CXCL10 and CXCL11. It acts as a noncompetitive antagonist and demonstrates inverse agonistic properties at the CXCR3 receptor. [, , , ]

Relevance: NBI-74330 shares the acetamide group with 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetamide. Both compounds also feature substituted phenyl rings and a trifluoromethyl substituent, indicating a degree of structural similarity. [, , , ]

VUF11211 [(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide]

Compound Description: VUF11211 is another high-affinity CXCR3 antagonist with a rigid, elongated structure containing two basic groups. Like NBI-74330, it acts as a noncompetitive antagonist and exhibits inverse agonistic properties at the CXCR3 receptor. []

Relevance: Though structurally distinct from 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetamide, VUF11211 is discussed alongside NBI-74330 in the context of CXCR3 antagonism, showcasing different chemotypes that can target the same receptor. []

RAMX3 ([3H]N‐{1‐[3‐(4‐ethoxyphenyl)‐4‐oxo‐3,4‐dihydropyrido[2,3‐d]pyrimidin‐2‐yl]ethyl}‐2‐[4‐fluoro‐3‐(trifluoromethyl)phenyl]‐N‐[(1‐methylpiperidin‐4‐yl)methyl]acetamide)

Compound Description: RAMX3 is a tritium-labeled derivative of NBI-74330 developed as the first radioligand targeting the allosteric binding pocket of the CXCR3 receptor. It exhibits high binding affinity to CXCR3 and displays negative cooperativity with the chemokine CXCL11. []

Relevance: RAMX3 is a direct analog of NBI-74330, incorporating a radiolabel for binding studies. The similarities between NBI-74330 and 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetamide, as discussed above, extend to RAMX3, highlighting the significance of the shared acetamide moiety and trifluoromethyl substituent. []

Compound Description: BD103 and BD064 are two biased negative allosteric modulators of the CXCR3 receptor, exhibiting probe-dependent inhibition of CXCR3 signaling. []

Relevance: Both BD103 and BD064 are derived from the 8-azaquinazolinone scaffold found in NBI-74330 and RAMX3, further exemplifying the structural diversity within this class of CXCR3 modulators. While they are not directly analogous to 2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetamide, their shared features with other CXCR3-targeting compounds, such as the acetamide group and substituted phenyl rings, highlight the potential for diverse chemical structures to modulate CXCR3 activity. []

Properties

Product Name

2-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}acetamide

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]acetamide

Molecular Formula

C22H22F3N3O4S

Molecular Weight

481.5 g/mol

InChI

InChI=1S/C22H22F3N3O4S/c1-31-17-7-6-13(10-18(17)32-2)8-9-27-16(12-19(26)29)20(30)28(21(27)33)15-5-3-4-14(11-15)22(23,24)25/h3-7,10-11,16H,8-9,12H2,1-2H3,(H2,26,29)

InChI Key

FWMOYFUMYWOFLH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=CC(=C3)C(F)(F)F)CC(=O)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(C(=O)N(C2=S)C3=CC=CC(=C3)C(F)(F)F)CC(=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.